

The Structure-Activity Relationship of (S)-Cpp Sodium: A Technical Guide

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Compound of Interest

Compound Name: (S)-Cpp sodium

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(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt, commonly known as **(S)-Cpp sodium**, is a notable chemical entity within the field of neuroscience and pharmacology. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its structure intrinsically dictates its biological function. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of **(S)-Cpp sodium**, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts: Structure and NMDA Receptor Antagonism

(S)-Cpp sodium is the less active enantiomer of the potent and selective NMDA receptor antagonist, CPP. The parent molecule, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, possesses a rigid piperazine ring structure, a carboxylic acid moiety, and a phosphonic acid group, all of which are crucial for its interaction with the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] The stereochemistry at the C2 position of the piperazine ring is a critical determinant of its antagonistic activity, with the (R)-enantiomer exhibiting significantly higher affinity for the NMDA receptor.[3]

As a competitive antagonist, **(S)-Cpp sodium** binds to the same site as the endogenous agonist glutamate, thereby preventing the conformational changes required for ion channel opening and subsequent Ca^{2+} influx.[4] This blockade of NMDA receptor activation has profound effects on synaptic plasticity, neuronal excitability, and various downstream signaling cascades.

Quantitative Analysis of Binding Affinity

The binding affinity of Cpp and its analogs to the NMDA receptor is a key quantitative measure of their potency. While specific binding data for the (S)-enantiomer is sparse due to its significantly lower activity, extensive research has been conducted on the more potent (R)-enantiomer and the racemic mixture ((RS)-CPP). The following table summarizes the binding affinities (K_i values) of (R)-Cpp for different NMDA receptor subunits, highlighting its selectivity profile.

| Compound | NMDA Receptor Subunit | K_i (μM) |
|----------|-----------------------|-------------------------|
| (R)-Cpp | GluN2A | 0.041[5][6][7] |
| (R)-Cpp | GluN2B | 0.27[5][6][7] |
| (R)-Cpp | GluN2C | 0.63[5][6][7] |
| (R)-Cpp | GluN2D | 1.99[5][6][7] |

Data presented are for the more active (R)-enantiomer, which demonstrates a degree of selectivity for the GluN2A subunit.

Structure-Activity Relationship (SAR) Insights

The molecular architecture of Cpp has been systematically modified to elucidate the structural requirements for potent NMDA receptor antagonism. The following table provides a summary of key SAR findings for Cpp and its analogs.

| Structural Modification | Effect on NMDA Receptor Affinity |
|-----------------------------|--|
| Stereochemistry at C2 | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The dissociation rate (k _{off}) for the (S)-isomer is approximately 10-fold faster than for the (R)-isomer, leading to lower affinity.[3] |
| Piperazine Ring | Provides a rigid scaffold that correctly orients the acidic and basic functional groups for optimal receptor interaction. |
| Carboxylic Acid Moiety (C2) | Essential for binding. Replacement with other acidic groups generally reduces affinity. |
| Phosphonic Acid Moiety | Crucial for high-affinity binding. Replacement with a carboxylic acid or other acidic groups significantly decreases potency. |
| Propyl Chain Length (N4) | The three-carbon chain is optimal. Shortening or lengthening the alkyl chain reduces affinity. |

Experimental Protocols

The characterization of **(S)-Cpp sodium** and its analogs relies on robust experimental methodologies. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds to the NMDA receptor.

Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

Objective: To determine the inhibition constant (K_i) of a test compound (e.g., **(S)-Cpp sodium**) for the NMDA receptor using a radiolabeled antagonist.

Materials:

- Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).[8]
- Receptor Source: Rat brain membranes (e.g., from cortex or hippocampus).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: **(S)-Cpp sodium** or other Cpp analogs at various concentrations.
- Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., 10 μ M (R)-Cpp).
- Scintillation Cocktail and Scintillation Counter.
- Glass Fiber Filters (e.g., Whatman GF/B).
- Filtration Manifold.

Procedure:

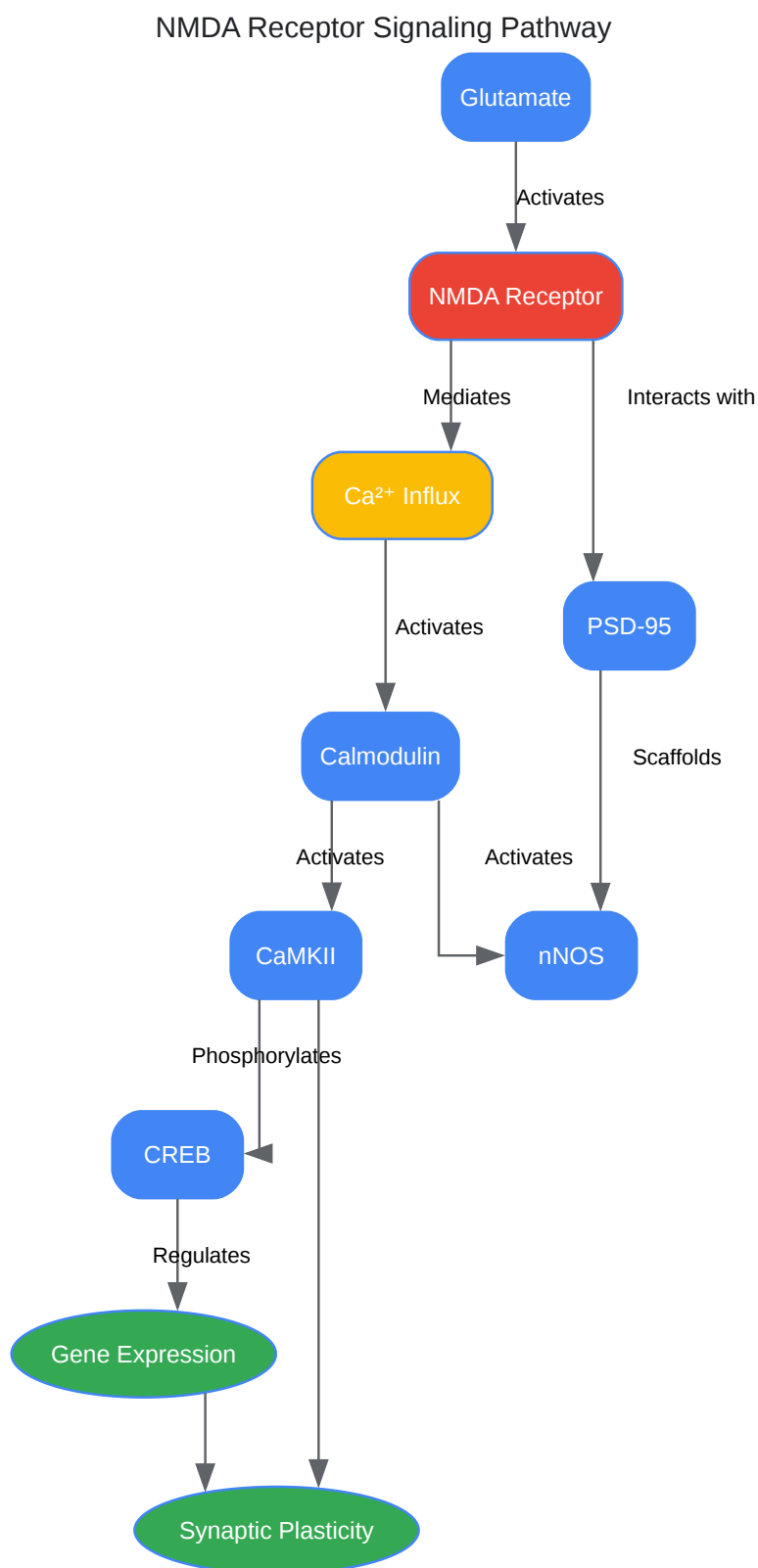
- Membrane Preparation:
 - Homogenize rat brain tissue in ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
 - Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
- Assay Setup (in 96-well plates):
 - Total Binding: Add 50 μ L of assay buffer, 50 μ L of [3 H]CGP 39653 (at a concentration near its K_d , typically 5-10 nM), and 100 μ L of the membrane preparation.[8]
 - Non-specific Binding: Add 50 μ L of the non-specific binding control, 50 μ L of [3 H]CGP 39653, and 100 μ L of the membrane preparation.

- Competitive Binding: Add 50 μ L of the test compound at various concentrations (typically in a series of 10-point dilutions), 50 μ L of [3 H]CGP 39653, and 100 μ L of the membrane preparation.
- Incubation:
 - Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
- Filtration and Washing:
 - Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
 - Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement:
 - Transfer the filters to scintillation vials.
 - Add 5 mL of scintillation cocktail to each vial.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
 - For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

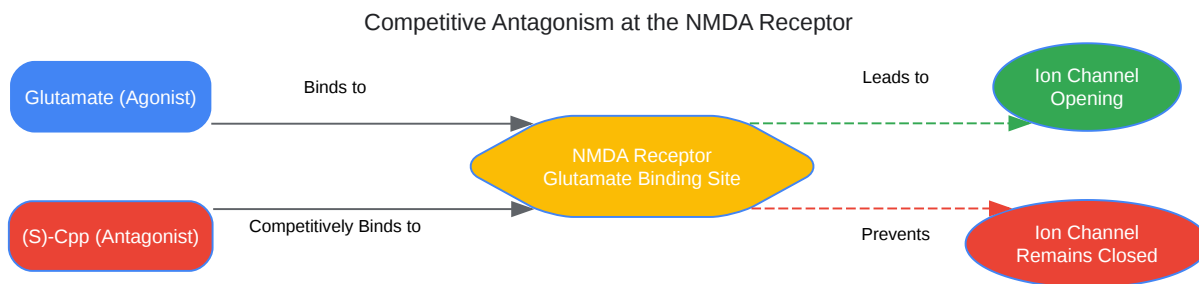
Signaling Pathways and Logical Relationships

The antagonism of the NMDA receptor by **(S)-Cpp sodium** initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and the logical relationship of competitive antagonism.



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Caption: NMDA Receptor Signaling Cascade.



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Caption: Mechanism of Competitive Antagonism.

Conclusion

The structure-activity relationship of **(S)-Cpp sodium** is a clear demonstration of the principles of stereoselectivity and pharmacophore optimization in drug design. While the (S)-enantiomer itself is not the primary active component, the study of the Cpp scaffold has provided invaluable information for the development of potent and selective NMDA receptor antagonists. The intricate interplay between the piperazine core, the acidic moieties, and the stereochemistry at the C2 position underscores the precise structural requirements for effective modulation of the NMDA receptor. This technical guide serves as a comprehensive resource for understanding these fundamental principles and their application in the ongoing quest for novel therapeutics targeting the glutamatergic system.

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